(2-Bromopyrimidin-4-yl)methanamine
Description
Properties
Molecular Formula |
C5H6BrN3 |
|---|---|
Molecular Weight |
188.03 g/mol |
IUPAC Name |
(2-bromopyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C5H6BrN3/c6-5-8-2-1-4(3-7)9-5/h1-2H,3,7H2 |
InChI Key |
SHSVWMFGFNVTJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1CN)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromopyrimidin-4-yl)methanamine typically involves the bromination of pyrimidine derivatives followed by amination. One common method includes the reaction of 2-bromopyrimidine with formaldehyde and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: (2-Bromopyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as pyrimidine N-oxides.
Reduction Products: Reduced derivatives like pyrimidine amines.
Scientific Research Applications
(2-Bromopyrimidin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2-Bromopyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The bromine atom and the amine group allow it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. This compound can interfere with various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Research Implications
- Materials Science : Pyrimidine methanamines could serve as ligands in metal-organic frameworks (MOFs) due to their nitrogen-rich structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
